molecular formula C20H22N2O2 B12452522 N-(2-benzamidocyclohexyl)benzamide

N-(2-benzamidocyclohexyl)benzamide

Cat. No.: B12452522
M. Wt: 322.4 g/mol
InChI Key: XGJXNIDAUZPOHW-UHFFFAOYSA-N
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Description

N-(2-benzamidocyclohexyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with another benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzamidocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and short reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also employ catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzamidocyclohexyl)benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

N-(2-benzamidocyclohexyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-benzamidocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an allosteric activator or inhibitor, modulating the activity of these targets. For example, some benzamide derivatives have been shown to activate human glucokinase, leading to increased catalytic activity and potential therapeutic effects for conditions like type-2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzamidocyclohexyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzamide groups and cyclohexyl ring provide a versatile framework for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-benzamidocyclohexyl)benzamide

InChI

InChI=1S/C20H22N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,23)(H,22,24)

InChI Key

XGJXNIDAUZPOHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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